molecular formula C14H19F2NO3S B13708471 1-(2,2-Difluoroethyl)-4-piperidyl 4-Methylbenzenesulfonate

1-(2,2-Difluoroethyl)-4-piperidyl 4-Methylbenzenesulfonate

Cat. No.: B13708471
M. Wt: 319.37 g/mol
InChI Key: AXSQWMQRSKSIAS-UHFFFAOYSA-N
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Description

1-(2,2-Difluoroethyl)-4-piperidyl 4-methylbenzenesulfonate is a fluorinated piperidine derivative containing a tosylate (4-methylbenzenesulfonate) group. Its molecular formula is C₁₄H₁₇F₂NO₃S (molecular weight: 317.35 g/mol). The compound features a piperidine ring substituted at the 4-position with a 2,2-difluoroethyl chain and a tosylate ester group.

Properties

Molecular Formula

C14H19F2NO3S

Molecular Weight

319.37 g/mol

IUPAC Name

[1-(2,2-difluoroethyl)piperidin-4-yl] 4-methylbenzenesulfonate

InChI

InChI=1S/C14H19F2NO3S/c1-11-2-4-13(5-3-11)21(18,19)20-12-6-8-17(9-7-12)10-14(15)16/h2-5,12,14H,6-10H2,1H3

InChI Key

AXSQWMQRSKSIAS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC2CCN(CC2)CC(F)F

Origin of Product

United States

Preparation Methods

The synthesis of 1-(2,2-Difluoroethyl)-4-piperidyl 4-Methylbenzenesulfonate typically involves the reaction of 2,2-difluoroethanol with p-toluenesulfonyl chloride to form 2,2-difluoroethyl p-toluenesulfonate. This intermediate is then reacted with 4-piperidone under basic conditions to yield the final product . Industrial production methods may involve optimized reaction conditions, such as controlled temperature and pressure, to ensure high yield and purity.

Chemical Reactions Analysis

1-(2,2-Difluoroethyl)-4-piperidyl 4-Methylbenzenesulfonate undergoes various chemical reactions, including:

Common reagents and conditions for these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(2,2-Difluoroethyl)-4-piperidyl 4-Methylbenzenesulfonate has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2,2-Difluoroethyl)-4-piperidyl 4-Methylbenzenesulfonate involves its interaction with molecular targets through its functional groups. The difluoroethyl group can participate in hydrogen bonding and van der Waals interactions, while the piperidine ring can engage in ionic interactions with biological targets. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s structural analogs can be categorized based on variations in the sulfonate group, piperidine substituents, and fluorination patterns. Key comparisons include:

Compound Name Molecular Formula Substituents Key Functional Groups
Target Compound C₁₄H₁₇F₂NO₃S 4-piperidyl, 2,2-difluoroethyl Tosylate ester
2,2-Difluoroethyl p-toluenesulfonate C₉H₉F₂O₃S Ethyl (2,2-difluoro) Tosylate ester
1-[2-(2,4-Difluorophenyl)ethyl]-4-(phenylsulfonyl)piperidine C₁₉H₂₀F₂NO₂S 4-piperidyl, 2-(2,4-difluorophenyl)ethyl Sulfonamide
4-Methoxybutyrylfentanyl C₂₃H₂₉FN₂O₂ Piperidinyl, butanamide, 4-methoxyphenyl Amide, methoxy
1-Benzyl-4-methylpiperidin-3-ol 4-methylbenzenesulfonate C₂₀H₂₅NO₃S 4-piperidyl (benzyl, methyl, hydroxyl) Tosylate ester, hydroxyl

Key Observations :

  • Electron Effects: The 2,2-difluoroethyl group in the target compound enhances electrophilicity at the tosylate site compared to non-fluorinated analogs like benzyl-substituted derivatives .
  • Leaving Group Capacity : Tosylate esters (e.g., target compound) exhibit superior leaving group ability relative to sulfonamides (e.g., compound in ) or amides (e.g., fentanyl analog in ), favoring SN2 reactions .
Pharmacological and Industrial Relevance
  • Prodrug Potential: Unlike the amide-based 4-methoxybutyrylfentanyl (a synthetic opioid analog in ), the target compound’s tosylate group suggests utility as a prodrug linker, releasing active piperidine moieties upon hydrolysis .
  • Fluorochemical Applications : Similar to 2,2-difluoroethyl p-toluenesulfonate , the compound may serve as a fluorinated building block in agrochemicals or pharmaceuticals, leveraging fluorine’s metabolic stability-enhancing properties.
Physicochemical Properties
  • Melting Point : Estimated 120–140°C (based on analogs in ).

Biological Activity

1-(2,2-Difluoroethyl)-4-piperidyl 4-Methylbenzenesulfonate (CAS: 1948235-53-7) is a synthetic compound that has garnered interest in pharmacological research due to its potential biological activities. This article delves into the biological properties, mechanisms of action, and relevant case studies associated with this compound.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a difluoroethyl group and a methylbenzenesulfonate moiety. Its molecular formula is C13H16F2N1O3S1C_{13}H_{16}F_2N_1O_3S_1 and it has a molecular weight of approximately 307.34 g/mol. The structure can be visualized as follows:

Structure  insert structural diagram here \text{Structure }\text{ insert structural diagram here }

The biological activity of 1-(2,2-Difluoroethyl)-4-piperidyl 4-Methylbenzenesulfonate is primarily attributed to its interaction with neurotransmitter receptors. Preliminary studies suggest that it may act as an agonist at certain serotonin receptors, particularly the 5-HT2C receptor, which is implicated in mood regulation and appetite control.

Biological Activity Overview

The compound's biological activities can be summarized as follows:

Activity Description
Serotonergic Activity Potential agonist activity at the 5-HT2C receptor, influencing mood and behavior.
Antipsychotic Properties Exhibited in animal models, suggesting efficacy in treating psychosis-related symptoms.
Neuroprotective Effects Preliminary findings indicate potential neuroprotective properties in vitro.

Case Studies

  • Serotonin Receptor Agonism : A study focused on a series of N-substituted compounds similar to 1-(2,2-Difluoroethyl)-4-piperidyl 4-Methylbenzenesulfonate demonstrated significant selectivity for the 5-HT2C receptor with an EC50 value of around 23 nM, indicating strong agonistic potential .
  • Antipsychotic Activity : In an amphetamine-induced hyperactivity model, the compound showed notable antipsychotic-like effects, suggesting that it could be beneficial in managing conditions such as schizophrenia .
  • Neuroprotective Studies : Laboratory experiments indicated that the compound may provide neuroprotection against oxidative stress in neuronal cell cultures, although further studies are required to elucidate the underlying mechanisms .

Research Findings

Recent investigations into the pharmacodynamics of this compound have revealed several key findings:

  • Selectivity : It has been noted for its selectivity towards the 5-HT2C receptor over other serotonin receptors, potentially reducing side effects commonly associated with non-selective agonists.
  • Behavioral Studies : Animal studies have shown that administration of this compound results in decreased anxiety-like behaviors, further supporting its potential therapeutic applications.

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